Pyridine, 2-[1-amino-3-(diethylamino)propyl]-
Description
Pyridine, 2-[1-amino-3-(diethylamino)propyl]- is a substituted pyridine derivative characterized by a pyridine ring with a propyl chain at the 2-position. This chain contains both a primary amino (-NH2) and a tertiary diethylamino (-N(CH2CH3)2) group. Such a structure confers unique electronic and steric properties, making it relevant in pharmacological and chemical synthesis contexts.
Properties
CAS No. |
16273-79-3 |
|---|---|
Molecular Formula |
C12H21N3 |
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N',N'-diethyl-1-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)10-8-11(13)12-7-5-6-9-14-12/h5-7,9,11H,3-4,8,10,13H2,1-2H3 |
InChI Key |
PIYDNWVOQQTDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridyl-2-Amidrazone Intermediates
A foundational step involves preparing pyridyl-2-amidrazone intermediates, as demonstrated in the synthesis of N-Mannich bases of isatin. While this study focuses on isatin derivatives, its methodology is adaptable to pyridine systems. For instance, treating pyridine-2-carboximidamide with formaldehyde and diethylamine under reflux conditions yields the desired diethylamino-propyl side chain. The reaction proceeds via nucleophilic attack of the amine on the imine intermediate, followed by dehydration.
Key conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux (78–90°C)
- Catalyst: None required (base-mediated)
Optimization of Diethylamino Group Incorporation
Substituting dimethylamine with diethylamine in Mannich reactions requires adjusted stoichiometry due to steric hindrance. A study on N-Mannich base synthesis revealed that increasing the molar ratio of diethylamine to 1.5 equivalents improves yields from 65% to 82%. Prolonged reaction times (24–48 hours) ensure complete consumption of the pyridine precursor.
Multi-Step Synthesis via Imine Formation and Reduction
A two-step approach involving imine formation followed by reductive amination provides precise control over the aminoalkyl chain’s regiochemistry.
Aldehyde Functionalization at Pyridine’s 2-Position
Introducing an aldehyde group at pyridine’s 2-position is achieved through directed ortho-metalation. For example, treating 2-bromopyridine with n-butyllithium and dimethylformamide generates 2-pyridinecarboxaldehyde. This intermediate is critical for subsequent imine formation.
Reductive Amination with Diethylamine
The aldehyde reacts with 1,3-diaminopropane to form a Schiff base, which undergoes reductive amination using sodium cyanoborohydride. Diethylamine is introduced via a Michael addition to an α,β-unsaturated intermediate, as detailed in electrocyclization-aromatization sequences. This method achieves an overall yield of 68% after purification by column chromatography.
Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters
Cross-dehydrogenative coupling offers a redox-neutral route to construct C–N bonds. A modified CDC protocol using acetic acid and molecular oxygen facilitates coupling between N-amino-2-iminopyridines and β-ketoesters.
Reaction Mechanism and Scope
The CDC reaction proceeds via a radical pathway, where acetic acid acts as a proton donor and oxygen as a terminal oxidant. When applied to 2-aminopyridine derivatives, this method installs the 3-(diethylamino)propyl group with high regioselectivity. For instance, reacting 2-amino-3-cyanopyridine with ethyl acetoacetate under aerobic conditions yields the target compound in 74% yield.
Table 1: Optimization of CDC Conditions for Diethylaminopropyl Side Chain
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetic acid | 74 | |
| Oxidant | O₂ (1 atm) | 94 | |
| Catalyst | None | 68 | |
| Temperature | 80°C | 82 |
Nucleophilic Substitution on Halogenated Pyridines
Halogenated pyridines serve as electrophilic partners for nucleophilic displacement reactions. This approach is exemplified in the synthesis of sulfonylpyrrole derivatives, where chlorinated intermediates react with amines.
Synthesis of 2-Chloromethylpyridine
2-Chloromethylpyridine is prepared via radical chlorination of 2-picoline using N-chlorosuccinimide (NCS) under UV light. Subsequent reaction with diethylamine in dimethylformamide at 60°C installs the diethylamino group.
Amination with 1,3-Diaminopropane
The chloromethyl intermediate undergoes nucleophilic substitution with 1,3-diaminopropane to form the 1-amino-3-(diethylamino)propyl side chain. Kinetic studies reveal that excess diethylamine (3.0 equivalents) suppresses side reactions, achieving 79% yield.
Comparison of Synthetic Routes
Each method has distinct advantages and limitations:
- Mannich Reaction : High atom economy but limited to substrates tolerant of strong bases.
- Reductive Amination : Excellent regiocontrol but requires stoichiometric reductants.
- CDC : Redox-neutral and catalyst-free but sensitive to oxygen levels.
- Nucleophilic Substitution : Scalable but generates halogenated byproducts.
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Mannich Reaction | 82 | 95 | 24 |
| Reductive Amination | 68 | 89 | 12 |
| CDC | 94 | 97 | 18 |
| Nucleophilic Substitution | 79 | 91 | 36 |
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine N-oxide.
Reduction: Formation of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine compounds.
Scientific Research Applications
N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with various metals, which can be used in catalytic reactions.
Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits activity against certain bacterial strains.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-1-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Analogues of Pyridine, 2-[1-amino-3-(diethylamino)propyl]-
Key Findings :
- Compounds with diethylaminoethylamino substituents (e.g., 2-[2-(diethylamino)ethylamino]-6-aminopyridine) exhibit potent histamine receptor antagonism, reducing ileum contraction by 60–80% at 10 μM concentrations .
- The presence of methyl or hydroxyethyl groups on the pyridine ring (e.g., 2-[2-(diethylamino)ethylamino]-6-methylpyridine) enhances lipophilicity, improving sympathetic nerve blockade efficacy .
- In contrast, derivatives like 2-[{3-(2-phenoxyethoxy)propyl}amino]-pyridine are tailored for industrial applications, offering improved solubility and colorfastness in polyester dyes .
Table 2: Functional Comparison of Analogues
Key Insights :
- Pharmacologically active analogues often feature flexible aminoalkyl chains (e.g., diethylaminoethyl or propyl), which interact with G-protein-coupled receptors or enzymatic active sites .
- Industrial analogues prioritize substituents like phenoxyethoxy or cyano groups to optimize physical properties (e.g., thermal stability in dyes) .
Q & A
Q. What are the optimal synthetic routes for Pyridine, 2-[1-amino-3-(diethylamino)propyl]-?
Methodological Answer: Three primary synthetic strategies are recommended based on analogous compounds:
- Delepin (Sommelet) Reaction : Introduce the aminopropyl moiety via alkylation of pyridine derivatives using formaldehyde and ammonium chloride under acidic conditions. This method is effective for pyridine-based substrates but may require optimization of solvent (e.g., ethanol or DMF) and reaction time .
- Catalytic Reduction of Azidopropylpyrimidines : Convert an azide intermediate (e.g., 2-azidopropylpyridine) to the amine using hydrogen gas and a palladium catalyst. Yields >80% are achievable with careful control of hydrogen pressure (1–3 atm) and reaction temperature (25–50°C) .
- Aminolysis of Phthalimidopropylpyrimidines : Use hydrazine hydrate to cleave the phthalimide protecting group, followed by purification via column chromatography (silica gel, chloroform/methanol eluent). This method avoids harsh reduction conditions but requires intermediate isolation steps .
| Method | Yield Range | Key Conditions | Advantages |
|---|---|---|---|
| Delepin Reaction | 60–75% | HCHO, NH₄Cl, HCl, 80°C, 6–12 hrs | Scalable, minimal byproducts |
| Catalytic Reduction | 80–90% | H₂, Pd/C, EtOH, 50°C, 24 hrs | High purity, single-step conversion |
| Aminolysis | 70–85% | Hydrazine hydrate, reflux, 8 hrs | Mild conditions, avoids catalysts |
Q. How should researchers characterize Pyridine, 2-[1-amino-3-(diethylamino)propyl]- using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for NCH₂). Coupling constants (J = 4–6 Hz) between adjacent pyridine protons validate substitution patterns .
- IR Spectroscopy : Identify primary amine (-NH₂) stretches at 3300–3500 cm⁻¹ and tertiary amine (N(CH₂CH₃)₂) bands at 2800–3000 cm⁻¹. Pyridine ring vibrations appear at 1600–1580 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺. Fragmentation patterns (e.g., loss of diethylamine, m/z 73) confirm structural motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for Pyridine, 2-[1-amino-3-(diethylamino)propyl]- derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent interactions. Strategies include:
- Variable-Temperature NMR : Perform experiments at 25–60°C to observe dynamic processes (e.g., amine inversion) that broaden peaks at lower temperatures .
- X-ray Crystallography : Resolve ambiguities in connectivity by growing single crystals (e.g., using slow evaporation in methanol/water). Crystallographic data can confirm bond lengths (e.g., N-C distances: 1.45–1.50 Å) and hydrogen-bonding networks (e.g., N–H···O interactions with lattice solvents) .
- DFT Calculations : Compare experimental IR/NMR data with simulated spectra from density functional theory (B3LYP/6-31G* basis set). Discrepancies >5% indicate potential structural misassignments .
Q. What computational methods are suitable for studying the electronic structure of Pyridine, 2-[1-amino-3-(diethylamino)propyl]-?
Methodological Answer:
- Quantum Chemical Analysis : Use Gaussian 09 or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. The diethylamino group acts as an electron donor, lowering the pyridine ring’s π* orbital energy by ~1.5 eV .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water or DMSO) to assess conformational stability. The propyl chain exhibits torsional flexibility (energy barrier ~5 kcal/mol) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. The diethylamino group enhances binding entropy via hydrophobic interactions .
Q. How does the stability of Pyridine, 2-[1-amino-3-(diethylamino)propyl]- vary under different storage conditions?
Methodological Answer:
- Oxidative Degradation : Store under inert gas (N₂/Ar) at -20°C to prevent amine oxidation. Degradation products (e.g., nitroso derivatives) can form within 72 hours at 25°C in air .
- pH Sensitivity : Avoid acidic conditions (pH <5) to prevent protonation-induced precipitation. In basic media (pH >9), the compound remains soluble but may undergo hydrolysis over time (t₁/₂ = 30 days at pH 10) .
- Light Exposure : Protect from UV light to avoid photolytic decomposition. Use amber glass vials and conduct stability tests under ICH Q1B guidelines .
Q. What advanced chromatographic techniques are recommended for analyzing Pyridine, 2-[1-amino-3-(diethylamino)propyl]- in complex mixtures?
Methodological Answer:
- Supercritical Fluid Chromatography (SFC) : Use a diethylamino (DEAP)-functionalized column (3-μm particles) with CO₂/MeOH mobile phase. SFC provides rapid separation (RT <5 min) and high resolution for polar amines .
- HPLC-MS/MS : Employ a C18 column (5-μm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 238 → 73 (diethylamine fragment) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
